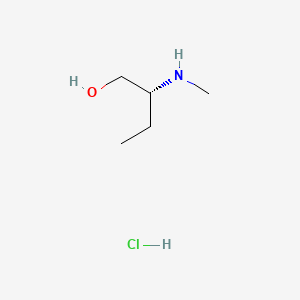

(R)-2-(Methylamino)butan-1-ol HCl

Description

Significance of Enantiomerically Pure Amino Alcohols as Chiral Auxiliaries and Ligands

Enantiomerically pure 1,2-amino alcohols are indispensable tools in asymmetric synthesis, primarily functioning as chiral auxiliaries and ligands for metal catalysts. researchgate.net A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed to yield the desired enantiomerically enriched product. wikipedia.org The conformational rigidity of cyclic systems derived from amino alcohols, such as oxazolidinones, makes them excellent auxiliaries, effectively shielding one face of a reactive center and allowing for highly selective bond formations. mdpi.com

Furthermore, chiral amino alcohols are crucial in the development of ligands for asymmetric catalysis. patsnap.comresearchgate.net By coordinating to a metal center, these ligands create a chiral environment that can induce high levels of enantioselectivity in a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The modular nature of many amino alcohol-based ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. patsnap.com Their applications are widespread, from the synthesis of natural products to the large-scale production of active pharmaceutical ingredients (APIs). nih.gov

Table 1: Applications of Chiral Amino Alcohols in Asymmetric Synthesis

| Application | Description | Key Features |

| Chiral Auxiliaries | Temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org | Induce facial bias, often form rigid cyclic structures, removable after reaction. mdpi.com |

| Chiral Ligands | Coordinate to a metal catalyst to create a chiral environment for a reaction. patsnap.com | Tuneable steric and electronic properties, applicable in a wide range of catalytic reactions. |

| Chiral Building Blocks | Incorporated as a permanent stereocenter in the final target molecule. researchgate.netontosight.ai | Provides a source of chirality for the synthesis of complex molecules. mdpi.comnih.gov |

| Organocatalysts | Act as metal-free catalysts to promote enantioselective transformations. researchgate.net | Environmentally benign, avoids metal contamination in products. |

Overview of (R)-2-(Methylamino)butan-1-ol Hydrochloride as a Key Chiral Building Block

(R)-2-(Methylamino)butan-1-ol hydrochloride is a specific chiral amino alcohol that serves as a valuable building block in organic synthesis. ontosight.ai Its structure, featuring a stereocenter at the carbon bearing the methylamino group, makes it a useful precursor for the synthesis of more complex enantiomerically pure compounds. ontosight.ai This compound belongs to the class of amines and alcohols, combining both functional groups in its structure. ontosight.ai

The utility of (R)-2-(Methylamino)butan-1-ol and its enantiomer is particularly highlighted in the synthesis of analogues of the antituberculosis drug ethambutol. nih.gov While the active pharmaceutical ingredient itself is synthesized from (S)-2-aminobutanol, research into new derivatives often employs related chiral amino alcohols to explore structure-activity relationships. nih.govchemicalbook.com For instance, modifications at the chiral center, such as the introduction of a methyl group, can significantly impact the biological activity of the resulting compound. nih.gov The hydrochloride salt form enhances the compound's stability and handling properties.

Table 2: Properties of 2-(Methylamino)butan-1-ol

| Property | Value |

| Chemical Formula | C5H13NO |

| Molar Mass | 103.16 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Chirality | Exists as (R) and (S) enantiomers ontosight.ai |

| Key Functional Groups | Secondary Amine, Primary Alcohol |

| Primary Use | Chiral building block in asymmetric synthesis ontosight.ai |

Historical Context and Evolution of Synthetic Strategies for Chiral 1,2-Amino Alcohols

The synthesis of enantiomerically pure 1,2-amino alcohols has been a long-standing challenge in organic chemistry. chemicalbook.com Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. google.com One classical approach involves the use of a chiral resolving agent, such as L(+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com Another traditional route involves the reduction of amino acid derivatives, which are readily available from the chiral pool. For example, amino acid hydrochlorides can be reduced to the corresponding amino alcohols using reagents like lithium aluminum hydride (LiAlH4). mdpi.com

Over the past few decades, a multitude of more efficient and highly selective asymmetric synthetic methods have been developed. Catalytic asymmetric hydrogenation and transfer hydrogenation have emerged as powerful tools, offering economic and environmental benefits over older resolution methods. chemicalbook.com Ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, has been successfully applied to the synthesis of a variety of chiral 1,2-amino alcohols from unprotected α-ketoamines with excellent enantioselectivities. chemicalbook.comresearchgate.net Other modern strategies include:

Copper-catalyzed reductive coupling: This method allows for the enantioselective addition of N-substituted allyl groups to ketones. google.com

Photoredox and electroreductive catalysis: These techniques enable the synthesis of 1,2-amino alcohols under mild conditions, often using radical-based pathways. ontosight.ai

Enzymatic cascades: Biocatalytic methods, using enzymes like amine dehydrogenases, provide a highly selective and sustainable route to chiral amino alcohols from renewable starting materials. researchgate.net

This evolution from stoichiometric resolution to catalytic asymmetric synthesis represents a significant advancement in the field, enabling the efficient and scalable production of these vital chiral compounds.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-(methylamino)butan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(4-7)6-2;/h5-7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUAIQPDOMQZDA-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of R 2 Methylamino Butan 1 Ol Hydrochloride

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis has emerged as a powerful strategy, combining the selectivity of biocatalysts with the efficiency of chemical transformations to afford high-purity chiral compounds. frontiersin.org This approach is particularly advantageous for the synthesis of chiral amino alcohols, where precise control of multiple stereocenters can be challenging to achieve through purely chemical methods.

Ketoreductase-Mediated Enantioselective Reductions of Keto Precursors

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. rsc.orgrsc.org This biocatalytic transformation is a key step in many synthetic routes to chiral intermediates for the pharmaceutical industry. nih.gov The synthesis of (R)-2-(Methylamino)butan-1-ol can be envisioned through the enantioselective reduction of a suitable keto precursor, such as 1-(methylamino)butan-2-one.

The industrial viability of KRED-catalyzed reactions hinges on optimizing enzyme activity and stereoselectivity. tudelft.nl Protein engineering, including rational design and directed evolution, has been instrumental in developing robust KREDs with enhanced catalytic efficiency, thermal stability, and solvent tolerance. scispace.comtudelft.nl For instance, structure-guided mutagenesis can be employed to modify the active site of a KRED to better accommodate a specific substrate, thereby improving both activity and enantioselectivity. tudelft.nl

A critical aspect of these biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org This is typically achieved by using a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), oxidizes a cheap co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor. rsc.org Whole-cell biocatalysis, using microorganisms that overexpress the desired KRED, offers an alternative approach that can circumvent the need for isolated enzymes and external cofactor regeneration, as the cellular machinery handles this process. nih.gov However, the presence of multiple endogenous reductases in whole cells can sometimes lead to the formation of the undesired enantiomer, thus lowering the enantiomeric excess of the product. rsc.org

Recent studies have demonstrated the successful engineering of amine dehydrogenases (AmDHs), which are closely related to KREDs, for the synthesis of chiral amino alcohols. In one such study, an engineered AmDH from Sporosarcina psychrophila was used for the asymmetric reductive amination of 1-hydroxy-2-butanone to produce (S)-2-aminobutan-1-ol, a close analog of the target molecule, with high conversion and excellent enantioselectivity. frontiersin.org This highlights the potential of enzyme engineering to tailor biocatalysts for specific transformations.

Table 1: Engineered Amine Dehydrogenase for the Synthesis of (S)-2-aminobutan-1-ol frontiersin.org

| Substrate Concentration | Conversion | Enantiomeric Excess (ee) |

| 100 mM | >99% | >99% |

| 200 mM | 91% | >99% |

Ketoreductases exhibit a broad substrate scope, accepting a wide range of aliphatic and aromatic ketones. nih.gov However, the efficiency and stereoselectivity of the reduction are highly dependent on the specific enzyme and the structure of the keto precursor. While whole-cell biocatalysts offer the advantage of broad substrate acceptance due to the presence of multiple isoenzymes, this can also be a limitation, as competing enzymes may produce the undesired stereoisomer, leading to compromised enantioselectivity. rsc.org

For the synthesis of (R)-2-(Methylamino)butan-1-ol, the substrate would be a β-amino ketone. The presence of the amino group in the substrate can influence its binding in the enzyme's active site and, consequently, the stereochemical outcome of the reduction. Therefore, screening a library of KREDs is often necessary to identify an enzyme that exhibits high activity and the desired (R)-selectivity for the specific keto precursor.

Other Biocatalytic Approaches (e.g., Alcohol Dehydrogenase-Mediated Transformations)

Alcohol dehydrogenases (ADHs) are a class of enzymes that are largely synonymous with KREDs and are extensively used in the synthesis of chiral alcohols. rsc.org Several ADHs from various microorganisms, such as Lactobacillus and Rhodococcus ruber, have been characterized and applied in biocatalysis. scispace.comnih.gov These enzymes can be highly stereoselective, producing either the (R)- or (S)-enantiomer of the alcohol depending on the specific enzyme. nih.gov

For instance, ADHs from Lactobacillus species have been shown to be particularly effective in producing (R)-alcohols. nih.gov The application of an (R)-selective ADH could be a viable strategy for the synthesis of (R)-2-(Methylamino)butan-1-ol from its corresponding keto precursor. The reaction conditions, including pH, temperature, and the choice of a suitable cofactor regeneration system, would need to be optimized to ensure high conversion and enantioselectivity.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, utilizing molecular hydrogen as the reductant. dicp.ac.cn This approach has been widely applied in the pharmaceutical industry for the large-scale production of chiral intermediates.

Chiral Palladium-Carbon Catalysis in Amine and Alcohol Reductions

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for various hydrogenation reactions, including the reduction of carbonyl and nitro groups. researchgate.net While standard Pd/C is not a chiral catalyst, the development of chiral supported catalysts, including those based on palladium, is an active area of research. The principle involves the immobilization of a chiral ligand or a chiral metal complex onto a solid support like activated carbon. This approach combines the advantages of homogeneous catalysis (high selectivity and activity) with those of heterogeneous catalysis (ease of catalyst separation and recycling).

While specific examples of chiral palladium-carbon catalysts for the direct synthesis of (R)-2-(Methylamino)butan-1-ol are not extensively reported, the successful application of homogeneous chiral palladium complexes in the asymmetric hydrogenation of related substrates provides a strong rationale for this strategy. For instance, palladium complexes with chiral phosphine (B1218219) ligands have been shown to be effective in the asymmetric hydrogenation of α-amino ketones and other functionalized ketones. researchgate.net

One study demonstrated the use of a Pd(OCOCF₃)₂/(R)-C₄-TunePhos catalyst for the asymmetric hydrogenation of simple ketones, achieving up to 88% enantiomeric excess. dicp.ac.cn Another example is the asymmetric hydrogenation of α-phthalimide ketones using a Pd(OCOCF₃)₂/(R,R)-Me-DuPhos system, which afforded the corresponding chiral alcohols with up to 92.2% ee. researchgate.net These results suggest that a supported chiral palladium catalyst could potentially be developed for the enantioselective reduction of a suitable precursor to (R)-2-(Methylamino)butan-1-ol. The challenge lies in designing a supported catalyst that maintains high activity and enantioselectivity over multiple catalytic cycles.

Table 2: Asymmetric Hydrogenation of Ketone Precursors with Chiral Palladium Catalysts

| Substrate | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (S)-SynPhos | Pd(OCOCF₃)₂ | 55% | dicp.ac.cn |

| α-Phthalimidoacetophenone | (R,R)-Me-DuPhos | Pd(OCOCF₃)₂ | 91.7% | researchgate.net |

| p-Fluoro-α-phthalimidoacetophenone | (R,R)-Me-DuPhos | Pd(OCOCF₃)₂ | 92.2% | researchgate.net |

The development of advanced methodologies for the stereoselective synthesis of (R)-2-(Methylamino)butan-1-ol hydrochloride is crucial for its application as a chiral building block. Both chemoenzymatic routes, particularly those employing engineered ketoreductases, and asymmetric catalytic hydrogenation strategies offer promising avenues to this valuable compound with high enantiopurity. Further research into novel biocatalysts and supported chiral catalysts will undoubtedly lead to even more efficient and sustainable synthetic processes.

Application of Asymmetric Induction Agents in Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-2-(Methylamino)butan-1-ol. Asymmetric induction agents, also known as chiral auxiliaries, play a crucial role in achieving high levels of stereocontrol. These agents are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

One notable approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids. uoa.gr For instance, chiral amines derived from (S)- or (R)-phenylalanine can be used to create chiral metalloenamines. uoa.gr These chiral enamines can then undergo diastereoselective alkylation, leading to the desired stereoisomer of the final product after hydrolysis. The rigidity of the chiral auxiliary in the transition state is a key factor in achieving high enantiomeric excess. uoa.gr

Another strategy employs chiral auxiliaries to enforce stereocontrol in reactions like Evans alkylation. This method can be adapted for the synthesis of related alcohols by using chiral auxiliaries to guide the formation of the desired stereocenter. Key parameters that influence the effectiveness of these agents include the reaction temperature, the polarity of the solvent, and the enantiomeric excess of the catalyst used.

Influence of Catalyst Design on Enantiomeric Excess and Yield

In the context of synthesizing chiral amino alcohols, copper-based catalysts supported by chiral ligands such as box and pybox have shown promise. acs.org The steric and electronic properties of these ligands can be fine-tuned to optimize the enantioselectivity of the reaction. For example, the use of ortho-substituted anilines as substrates in combination with specific chiral ligands can lead to high enantiomeric ratios. acs.org

Furthermore, a multi-catalytic strategy involving a photocatalyst and a chiral copper catalyst has been developed for the enantioselective C-H amination of alcohols. nih.gov In this system, the photocatalyst selectively excites the chiral copper complex, leading to a radical-mediated reaction cascade that results in the formation of the chiral β-amino alcohol with high enantiomeric excess. nih.gov The rational design of these catalyst systems is crucial for controlling the reaction pathway and achieving the desired stereochemical outcome. nih.gov

The following table summarizes the influence of different ligands on the enantiomeric excess in a Cu-catalyzed asymmetric synthesis of γ-amino alcohols, which demonstrates the principle of catalyst design:

Table 1: Effect of Ligand on Enantioselectivity

| Ligand | Enantiomeric Ratio (er) |

| (R,R)-L7 | 67:33 |

| L8 | Lower than (R,R)-L7 |

| L9 | Lower than (R,R)-L7 |

| L10 | Lower than (R,R)-L7 |

| L11 | Lower than (R,R)-L7 |

| (S,S)-L7 | 5:95 |

Data sourced from a study on Cu-catalyzed asymmetric synthesis of γ-amino alcohols. acs.org

Multi-Step Chemical Synthesis Pathways

The synthesis of (R)-2-(Methylamino)butan-1-ol hydrochloride often involves multi-step chemical pathways that allow for precise control over the molecular architecture. These pathways typically involve a series of reactions, including reductions, and protection/deprotection steps.

Reduction of Corresponding Ketone or Aldehyde Derivatives

A common and effective strategy for the synthesis of amino alcohols is the reduction of the corresponding carbonyl compounds, such as ketones or aldehydes.

Metal hydride reagents are widely used for the reduction of carbonyl groups. uop.edu.pkchem-station.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most common reducing agents employed for this purpose. uop.edu.pkchem-station.comlibretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent that is often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and amides. chem-station.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol. chem-station.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent capable of reducing a wider range of functional groups, including carboxylic acids, esters, and amides, in addition to aldehydes and ketones. uop.edu.pkchem-station.com Due to its high reactivity, especially with water, LiAlH₄ reductions are typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. uop.edu.pkchem-station.com

The choice between NaBH₄ and LiAlH₄ depends on the specific substrate and the desired selectivity. For the synthesis of (R)-2-(Methylamino)butan-1-ol from its corresponding ketone or aldehyde precursor, both reagents can be effective. varsitytutors.com

The following table provides a comparison of these two common metal hydride reducing agents:

Table 2: Comparison of Common Metal Hydride Reducing Agents

| Reagent | Reactivity | Solvents | Functional Groups Reduced |

| Sodium Borohydride (NaBH₄) | Milder | Methanol, Ethanol | Aldehydes, Ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Anhydrous Ether, THF | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides |

This table summarizes general characteristics of the reducing agents. uop.edu.pkchem-station.comlibretexts.org

When reducing a prochiral ketone to a chiral alcohol, the stereochemical outcome is a critical consideration. The approach of the hydride reagent to the carbonyl face can be influenced by the steric environment around the carbonyl group, leading to the preferential formation of one diastereomer over the other.

In the context of synthesizing (R)-2-(Methylamino)butan-1-ol, if the reduction is performed on a chiral ketone precursor, the existing stereocenter can direct the stereochemical outcome of the reduction, a phenomenon known as substrate-controlled diastereoselectivity. The relative stereochemistry of the starting material will influence the configuration of the newly formed hydroxyl group.

For instance, the reduction of a ketone can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers is determined by the facial selectivity of the hydride attack. To achieve high diastereoselectivity, chiral reducing agents or catalysts can be employed to favor the formation of the desired (R)-configured alcohol.

Sequential Protection/Deprotection and Alkylation Strategies

In many multi-step syntheses, it is necessary to protect certain functional groups to prevent them from reacting under specific conditions. organic-chemistry.org The amino and hydroxyl groups in amino alcohols are often protected during intermediate steps.

A common strategy involves the use of protecting groups that can be selectively introduced and removed. organic-chemistry.org For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the hydroxyl group can be protected as an ether or a silyl (B83357) ether. organic-chemistry.orgthieme-connect.de

Once the desired modifications are made to other parts of the molecule, the protecting groups are removed in a deprotection step to reveal the final amino alcohol. organic-chemistry.org Orthogonal protecting group strategies, where different protecting groups can be removed under different conditions, are particularly valuable in complex syntheses. organic-chemistry.org

Alkylation strategies can also be employed in the synthesis. For example, a primary amine can be alkylated to introduce the methyl group in (R)-2-(Methylamino)butan-1-ol. This alkylation step needs to be carefully controlled to avoid over-alkylation.

The following table lists some common protecting groups for amines and alcohols:

Table 3: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | Boc (tert-Butoxycarbonyl) | Acidic conditions |

| Amine | Cbz (Carboxybenzyl) | Hydrogenolysis |

| Alcohol | TBDMS (tert-Butyldimethylsilyl) | Fluoride ion (e.g., TBAF) |

| Alcohol | MOM (Methoxymethyl) | Acidic conditions |

This table provides examples of common protecting groups and their typical deprotection conditions. organic-chemistry.orgthieme-connect.de

Tert-Butoxycarbonyl (Boc) Protection in Amino Alcohol Synthesis

The synthesis of (R)-2-(Methylamino)butan-1-ol often begins with the protection of the more reactive amino group of a precursor like (R)-2-aminobutan-1-ol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. organic-chemistry.org The protection step is crucial as it prevents the amine from undergoing undesired side reactions during subsequent synthetic transformations, such as methylation of the nitrogen atom.

The standard procedure for Boc protection involves reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. youtube.com The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium bicarbonate, deprotonates the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. organic-chemistry.orgyoutube.com This reaction is highly chemoselective for the amino group over the hydroxyl group, especially under controlled conditions, yielding N-Boc-(R)-2-aminobutan-1-ol. organic-chemistry.orgsmolecule.comscbt.com The use of aqueous or solvent-free conditions has also been reported, offering greener alternatives for this transformation. organic-chemistry.org

Key Features of Boc Protection:

High Chemoselectivity: Preferentially protects the amine over the alcohol.

Stability: The resulting carbamate is resistant to many nucleophiles and basic conditions.

Ease of Removal: The Boc group can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, which is convenient in the final step to generate the hydrochloride salt of the target compound. organic-chemistry.org

Methylation Steps with Alkylating Agents

Once the amino group is protected as a Boc-carbamate, the next step towards synthesizing (R)-2-(Methylamino)butan-1-ol is the N-methylation. Direct methylation of the Boc-protected amine is a common strategy. A widely used method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, followed by the addition of an alkylating agent like methyl iodide (MeI). wikidot.comnih.gov

In a typical procedure, the N-Boc-(R)-2-aminobutan-1-ol is dissolved in an aprotic solvent like tetrahydrofuran (THF). wikidot.com Sodium hydride is then added to generate the corresponding sodium salt of the carbamate, which is a more potent nucleophile. Subsequent treatment with methyl iodide results in an SN2 reaction, where the iodide is displaced by the carbamate nitrogen, yielding the N-methylated, N-Boc protected amino alcohol. wikidot.comnih.gov It is crucial to use a sufficient excess of the base and alkylating agent to drive the reaction to completion. wikidot.com

More recently, alternative methylation protocols have been developed. For instance, magnesium-catalyzed reduction of carbamates, including N-Boc protected amines, can produce N-methyl amines, presenting the Boc group as a "masked methyl precursor". organic-chemistry.org Another approach involves reductive amination under mechanochemical (ball-milling) conditions, using formaldehyde (B43269) as the methyl source and a reducing agent like sodium triacetoxyborohydride, which offers a rapid and solvent-free option. nih.gov

After successful N-methylation, the Boc group is removed under acidic conditions, which concurrently protonates the newly formed tertiary amine to yield the final product, (R)-2-(Methylamino)butan-1-ol hydrochloride.

Grignard Reagent Additions in Chiral Alcohol Synthesis

The formation of the chiral center in amino alcohols can be effectively achieved through the asymmetric addition of a Grignard reagent to an aldehyde. nih.gov This method is powerful for creating carbon-carbon bonds with high stereocontrol, establishing the required stereochemistry at the carbon bearing the hydroxyl group. nih.gov For the synthesis of a precursor to (R)-2-(Methylamino)butan-1-ol, this could involve the addition of an ethylmagnesium halide to a protected α-aminoacetaldehyde.

The primary challenge in using highly reactive Grignard reagents is controlling enantioselectivity, as the uncatalyzed reaction often leads to a racemic mixture of alcohols. chimia.ch To overcome this, advanced methodologies employ chiral auxiliaries or, more commonly, catalytic amounts of chiral ligands to direct the stereochemical outcome of the addition.

Ligand-Mediated Asymmetric Grignard Reactions

The development of ligand-mediated asymmetric Grignard reactions has been a significant advancement in the synthesis of chiral alcohols. rsc.orgresearchgate.net This strategy involves the use of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent or to a transition metal catalyst, creating a chiral environment around the reactive center. This chiral complex then delivers the alkyl group to one face of the carbonyl electrophile preferentially, leading to a high enantiomeric excess (ee) of one stereoisomer.

A variety of chiral ligands have been developed for this purpose. Notable examples include:

BINOL-based ligands: (S)-BINOL, in combination with a titanium source like Ti(Oi-Pr)₄, can catalyze the highly enantioselective addition of Grignard reagents to aldehydes. organic-chemistry.org

DACH-derived ligands: A newer class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has proven effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones and aldehydes, achieving high enantioselectivities. rsc.orgresearchgate.net

The choice of ligand, solvent, and reaction temperature are critical parameters that must be optimized to achieve the desired yield and stereoselectivity.

| Ligand/Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (S)-BINOL/Ti(Oi-Pr)₄ | Aldehydes | High | organic-chemistry.org |

| DACH-derived biaryl ligands | Ketones/Aldehydes | Up to 95% | rsc.orgresearchgate.net |

Stereocontrol in Carbon-Carbon Bond Formation

Stereocontrol in Grignard additions is achieved by creating a well-defined transition state where one pathway for nucleophilic attack is sterically or electronically favored over the other. The chiral ligand plays the dominant role in orchestrating this control.

The mechanism generally involves the formation of a transient chiral complex. For example, in the titanium-catalyzed systems, the chiral ligand (like BINOL) and the Grignard reagent form a chiral titanium complex. The aldehyde then coordinates to this complex in a specific orientation to minimize steric hindrance between the aldehyde's substituents and the bulky groups of the ligand. This preferred orientation exposes one face of the carbonyl to the nucleophilic attack from the Grignard reagent's alkyl group, leading to the formation of the desired enantiomer. Models such as the Felkin-Anh model can often be used to predict the stereochemical outcome based on the steric environment around the prochiral carbonyl center.

Azide (B81097) Coupling and Catalytic Hydrogenation Sequences

An alternative and powerful strategy for introducing the amine functionality stereoselectively is through an azide-coupling reaction followed by reduction. This two-step sequence is a reliable method for converting an alcohol into a primary amine with inversion of configuration, making it an excellent choice for synthesizing chiral amino alcohols from chiral epoxides or halo-alcohols. masterorganicchemistry.com

The synthesis would begin with a suitable four-carbon chiral precursor containing a leaving group, such as (S)-1,2-epoxybutane or a derivative of (R)-butane-1,2-diol where the secondary alcohol has been converted into a good leaving group (e.g., a tosylate or mesylate).

Azide Coupling: The precursor is treated with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the leaving group via an Sₙ2 reaction. This reaction proceeds with a complete inversion of stereochemistry at the chiral center. For example, reacting (S)-1,2-epoxybutane with sodium azide would yield (R)-2-azidobutan-1-ol. This step cleanly sets the (R) configuration required for the final product. masterorganicchemistry.comnih.gov

Catalytic Hydrogenation: The resulting organic azide is then reduced to the corresponding primary amine. nih.gov Catalytic hydrogenation is a common and clean method for this transformation. masterorganicchemistry.comorganic-chemistry.org The azide is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. masterorganicchemistry.comorganic-chemistry.org This reaction efficiently reduces the azide group to a primary amine with the liberation of nitrogen gas (N₂), yielding (R)-2-aminobutan-1-ol. masterorganicchemistry.com This intermediate can then be carried forward through the Boc-protection, methylation, and deprotection sequence described previously to afford the final hydrochloride salt.

Mechanistic Investigations of Chemical Reactions Involving R 2 Methylamino Butan 1 Ol Hcl

Elucidation of Reaction Mechanisms in Chiral Conversions

The presence of a stereocenter at the C2 position makes (R)-2-(Methylamino)butan-1-ol a valuable precursor for the synthesis of enantiomerically pure molecules. ontosight.ai Understanding the mechanisms of reactions at or adjacent to this chiral center is critical for maintaining stereochemical integrity.

Nucleophilic substitution reactions involving the hydroxyl group of (R)-2-(Methylamino)butan-1-ol are of primary interest. The conversion of the alcohol to an alkyl halide, for instance with hydrochloric acid (HCl), proceeds via protonation of the hydroxyl group to form a better leaving group, water. libretexts.org

Given that (R)-2-(Methylamino)butan-1-ol is a primary alcohol, a direct substitution of the protonated hydroxyl group would be expected to follow an SN2 mechanism. libretexts.org In an SN2 reaction, a nucleophile (e.g., a chloride ion) attacks the carbon atom, leading to an inversion of stereochemistry if the reaction were to occur at the chiral center. However, the reaction occurs at the achiral C1 carbon. Consequently, the bond to the chiral C2 carbon is not broken during the substitution. youtube.comdoubtnut.com This results in the retention of the original (R) configuration at the stereocenter.

An SN1 mechanism, which involves the formation of a carbocation intermediate, is generally unfavorable for primary alcohols due to the high instability of primary carbocations. libretexts.orgxula.edu Therefore, reactions designed to replace the hydroxyl group are highly likely to proceed via an SN2 pathway at the C1 position.

In the context of the SN2 reaction at the primary alcohol, the key intermediate is the protonated alcohol, an oxonium ion, which creates a good leaving group (H₂O). libretexts.org The transition state involves the simultaneous approach of the nucleophile and the departure of the leaving group.

While a primary carbocation at C1 is unstable, one could theorize about reactions that might promote its formation or rearrangement. A hydride shift from C2 to C1 could form a more stable secondary carbocation at the chiral center. However, such a rearrangement would lead to a mixture of stereoisomers (racemization), which is generally undesirable when using a chiral starting material. xula.edu The stability of a potential carbocation at the C2 position would be influenced by the electron-donating inductive effect of the adjacent alkyl groups and the electronic effects of the methylamino group. The nitrogen atom's lone pair could potentially stabilize an adjacent positive charge through resonance, although this would require the formation of a strained three-membered ring in the transition state.

Influence of the Methylamino Moiety on Molecular Reactivity

The methylamino group is a defining feature of the molecule, significantly impacting its nucleophilicity and steric profile.

The secondary amine in (R)-2-(Methylamino)butan-1-ol is nucleophilic due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows the compound to participate in a variety of reactions, such as alkylation, acylation, and acting as a ligand for metal catalysts. In synthetic applications, this nucleophilicity can be exploited. For example, the amine can act as an internal nucleophile, potentially leading to the formation of cyclic products like oxazolidines under appropriate conditions. This inherent reactivity makes it a versatile building block for more complex nitrogen-containing molecules. ontosight.ai

The steric bulk of the substituent on the nitrogen atom plays a crucial role in modulating the reactivity of the amino alcohol. The methyl group in (R)-2-(Methylamino)butan-1-ol presents relatively low steric hindrance compared to larger substituents like benzyl (B1604629) or trityl groups. nih.gov This reduced steric profile can facilitate reactions at both the nitrogen and the nearby hydroxyl group. In contrast, bulkier groups can hinder the approach of reagents, potentially slowing down reaction rates or directing the reaction to other sites. nih.gov

| Compound | N-Substituent | Relative Steric Hindrance | Potential Reactivity Implications |

| (R)-2-(Amino)butan-1-ol | -H | Low | High reactivity, potential for side reactions. |

| (R)-2-(Methylamino)butan-1-ol | -CH₃ | Moderate | Balanced reactivity and selectivity. |

| (R)-2-(Benzylamino)butan-1-ol | -CH₂Ph | High | Reduced nucleophilicity at nitrogen; can be used as a protecting group. nih.gov |

| (R)-2-(Dimethylamino)butan-1-ol | -CH₃ (tertiary amine) | High (at N) | Increased steric bulk around nitrogen, reduced hydrogen-bonding capacity. |

This table provides a qualitative comparison of steric effects.

Catalytic Reaction Mechanisms

Chiral amino alcohols are widely used as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. (R)-2-(Methylamino)butan-1-ol can function as a bidentate ligand, coordinating to a metal through both the nitrogen and oxygen atoms.

In catalytic mechanisms such as hydrogen-borrowing (or transfer hydrogenation) reactions, an alcohol can be temporarily oxidized to a ketone or aldehyde by a metal catalyst. nih.gov In a hypothetical scenario involving (R)-2-(Methylamino)butan-1-ol, the alcohol could be oxidized to the corresponding aldehyde. The amino group can remain coordinated to the metal, influencing subsequent steps. Such catalytic cycles often involve metal-ligand bifunctional mechanisms where the N-H group of the ligand participates directly in the transfer of protons. researchgate.net The chirality of the amino alcohol ligand is key to inducing enantioselectivity in the final product. The use of amino alcohols derived from amino acids in C-C bond-forming hydrogen-borrowing reactions highlights the synthetic potential of this class of compounds in catalysis. nih.gov

Metal-Catalyzed Deoxydehydration Pathways

Deoxydehydration (DODH) is a powerful reaction that removes two adjacent hydroxyl groups from a vicinal diol to form an alkene. rsc.orgrsc.org This transformation is of significant interest for converting biomass-derived polyols into valuable chemicals and fuels. rsc.orgsioc-journal.cn While (R)-2-(Methylamino)butan-1-ol is a vicinal amino alcohol rather than a diol, the principles of metal-catalyzed deoxygenation provide a framework for understanding its potential reaction pathways.

The most common catalysts for DODH are high-valent, oxo-complexes of transition metals such as rhenium, molybdenum, and vanadium. rsc.orgsioc-journal.cn The general mechanism for the DODH of a vicinal diol, which serves as a model, typically proceeds through several key steps as illustrated in Scheme 1. royalsocietypublishing.org

General Catalytic Cycle for Deoxydehydration of Vicinal Diols:

Condensation: The vicinal diol coordinates to the metal-oxo catalyst and undergoes condensation, forming a metal-diolate intermediate and releasing a molecule of water. royalsocietypublishing.org

Reduction: A sacrificial reductant reduces the metal center. This can occur through two main pathways:

Oxo-abstraction: Reductants like triphenylphosphine (B44618) abstract an oxygen atom from the metal-oxo species. rsc.org

Hydrogen Transfer: Reductants such as secondary alcohols can reduce the catalyst via a two-proton, two-electron transfer, generating a ketone as a byproduct. royalsocietypublishing.org

Olefin Extrusion: The reduced metal-diolate intermediate undergoes decomposition to release the alkene product and regenerate the active metal-oxo catalyst, which re-enters the catalytic cycle. This step is often considered the rate-limiting step of the reaction. royalsocietypublishing.org

In the case of (R)-2-(Methylamino)butan-1-ol, the vicinal hydroxyl and methylamino groups could potentially undergo a similar deoxygenative/deaminative coupling. The reaction would likely be initiated by the coordination of the alcohol to the metal-oxo center. The presence of the adjacent amino group could influence the stability of the intermediate and the subsequent elimination pathway.

Research has detailed various catalyst systems for the DODH of diols, which could be adapted for amino alcohols.

| Catalyst | Reductant | Substrate | Product | Key Mechanistic Feature |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | Triphenylphosphine (PPh₃) | 1,2-Propanediol | Propene | Reduction via oxo-abstraction by phosphine (B1218219). |

| (C₅Me₅)ReO₃ | Secondary Alcohols | Glycerol | Allyl Alcohol | Reduction via hydrogen transfer from the alcohol. rsc.org |

| Vanadyl(IV) acetylacetonate | 3-Pentanol | 1,2-Butanediol | 1-Butene | Vanadium catalysts are explored as less expensive alternatives to rhenium. rsc.orgsioc-journal.cn |

| Molybdenum Complexes | Secondary Alcohols | Vicinal Diols | Alkenes | Molybdenum catalysts show potential for DODH reactions. sioc-journal.cn |

Mechanistic Aspects of Lewis Acid Catalysis in Related Transformations

Lewis acids are fundamental in organic synthesis for their ability to activate a wide range of functional groups. In reactions involving molecules like (R)-2-(Methylamino)butan-1-ol, Lewis acids can play a pivotal role by coordinating to the lone pairs of electrons on the oxygen of the hydroxyl group or the nitrogen of the amino group. This coordination enhances the electrophilicity of the molecule, facilitating various transformations.

A prominent example of a versatile Lewis acid is tris(pentafluorophenyl)borane, B(C₆F₅)₃, which is known for its high Lewis acidity and steric bulk. mdpi.com Mechanistic studies have revealed that its catalytic activity can be manifested in several ways:

Direct Activation: The Lewis acid can directly coordinate to a substrate to facilitate a reaction. For instance, it can activate a carbonyl group for nucleophilic attack or an electron-rich alkyne for cyclization. mdpi.com

Lewis Acid Assisted Brønsted Acid (LBA) Catalysis: B(C₆F₅)₃ can interact with a chiral Brønsted acid, such as a phosphoric acid, to form a conformationally flexible chiral supramolecular Brønsted acid catalyst. This cooperative system can achieve high enantioselectivity in reactions like the Diels-Alder reaction. mdpi.com

Lewis Acid Assisted Lewis Acid (LLA) Catalysis: In this strategy, one Lewis acid assists another, creating a highly active supramolecular catalytic system. mdpi.com

For (R)-2-(Methylamino)butan-1-ol, a Lewis acid could activate the C-O bond by coordinating to the hydroxyl group, making it a better leaving group for substitution or elimination reactions. Similarly, coordination to the nitrogen atom could modulate the reactivity of the amino group.

| Catalytic System | Substrate Type | Activation Mode | Example Transformation |

|---|---|---|---|

| B(C₆F₅)₃ / Chiral Phosphoric Acid | Acroleins, Dienes | Lewis Acid Assisted Brønsted Acid (LBA) | Enantioselective Diels-Alder reactions. mdpi.com |

| B(C₆F₅)₃ / Amine | α-Tetralone, Azodicarboxylates | Cooperative Activation | α-Amination of ketones. mdpi.com |

| B(C₆F₅)₃ | Alkynyl Ketones | Direct Lewis Acid Activation | Enantioselective Conia-Ene-type cyclizations. mdpi.com |

Photoinduced Electron Transfer and Radical Intermediates in Catalytic Cycles

Reactions involving radical intermediates offer unique pathways for bond formation that are often complementary to traditional ionic chemistry. Photoinduced electron transfer (PET) is a powerful method for generating these highly reactive species under mild conditions. acs.org In the context of amino alcohols like (R)-2-(Methylamino)butan-1-ol, both the alcohol and amine functionalities can participate in PET processes.

A general mechanism for a PET process involves the excitation of a photocatalyst by light, followed by an electron transfer event with the substrate to form a radical ion. For example, irradiation of a cation radical species in the presence of an alcohol can lead to the reduction of the cation radical and the oxidation of the alcohol, which may proceed via a radical intermediate. rsc.org

Recent advancements have focused on controlling the reactivity of these radical intermediates to achieve selective and asymmetric transformations. nih.gov

Key Mechanistic Concepts:

Radical Relay Chaperone Strategy: To overcome the challenge of selective C-H bond activation in alcohols (the α-C-H bond is typically weaker than the β-C-H bond), a "chaperone" strategy can be employed. The alcohol is transiently converted to an imidate radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to selectively form a β-radical. This radical can then be trapped to form the desired product. nih.gov

Multi-Catalytic Systems: Combining a photocatalyst (e.g., an iridium complex) with a chiral transition metal catalyst (e.g., a copper complex) allows for precise control over both the generation and the enantioselective transformation of radical intermediates. The photocatalyst absorbs light to initiate the radical formation, while the chiral catalyst dictates the stereochemical outcome of the subsequent bond-forming step. nih.gov

Aminium Radical Cations: In some copper-catalyzed reactions, the oxidation of an amine can lead to the formation of an aminium radical cation. This intermediate can then add to an alkene, initiating a cascade that can lead to complex products like 1,2-amino ethers. acs.org The involvement of such radical intermediates can be probed by conducting reactions in the presence of radical scavengers like TEMPO or BHT, which would inhibit the reaction. acs.org

| Catalytic System | Substrate Type | Key Intermediate | Transformation |

|---|---|---|---|

| Ir-photocatalyst / Chiral Cu-catalyst | Alcohols | N-centered radical, β-carbon radical | Enantioselective β-C-H amination to form β-amino alcohols. nih.gov |

| TPPD Cation Radical (TPPD•+) | Alcohols (e.g., Benzyl alcohol) | Alcohol-derived radical | Photoinduced oxidation of alcohols. rsc.org |

| Copper Catalyst | Alkenes, Amines, Silyl (B83357) Ethers | Aminium radical cation | Three-component amino etherification of alkenes. acs.org |

| Adenosylcobalamin (AdoCbl) | Amino Acids | Substrate radical, Azacyclopropylcarbinyl radical | Intramolecular 1,2-amino shifts in aminomutases. nih.gov |

Utility of R 2 Methylamino Butan 1 Ol Hydrochloride As a Synthetic Intermediate for Complex Molecules

Precursor in the Synthesis of Optically Active Alkaloids and Their Analogues

The defined stereocenter of (R)-2-(Methylamino)butan-1-ol hydrochloride makes it an ideal starting material for the synthesis of optically active alkaloids, a class of naturally occurring compounds with significant physiological effects.

Application in the Enantioselective Preparation of Nicotine (B1678760) Stereoisomers

While direct evidence for the use of (R)-2-(Methylamino)butan-1-ol hydrochloride in the synthesis of nicotine stereoisomers is not prevalent in the reviewed literature, the principles of chiral synthesis support its potential application. The synthesis of specific nicotine enantiomers is of interest for studying their distinct biological activities. google.com Enantioselective strategies often employ chiral building blocks to control the stereochemical outcome of the reaction. The structural features of (R)-2-(Methylamino)butan-1-ol could, in principle, be utilized to construct the chiral pyrrolidine (B122466) ring of nicotine.

Derivatization Pathways to Chiral Pyrrolidines and Piperidines

Chiral pyrrolidines and piperidines are prevalent structural motifs in a vast number of biologically active compounds. Research has demonstrated the synthesis of these N-heterocycles using biocatalytic approaches with transaminases, achieving high enantiomeric excess. nih.gov (R)-2-(Methylamino)butan-1-ol hydrochloride can serve as a precursor for derivatization into these important heterocyclic systems. Through a series of chemical transformations, the amino alcohol functionality can be manipulated to facilitate ring closure, leading to the formation of substituted pyrrolidines and piperidines with a defined stereochemistry originating from the starting material. These synthetic routes often involve the conversion of the hydroxyl group to a suitable leaving group, followed by intramolecular nucleophilic attack by the amino group.

Building Block for Chiral Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the availability of chiral intermediates for the synthesis of single-enantiomer drugs. (R)-2-(Methylamino)butan-1-ol hydrochloride plays a significant role in the asymmetric synthesis of various pharmaceutical scaffolds.

Role in the Asymmetric Synthesis of Antidepressant Drug Scaffolds (e.g., Tapentadol and Venlafaxine Intermediates)

The synthesis of antidepressants and other central nervous system agents often requires precise control of stereochemistry to ensure therapeutic efficacy and minimize side effects.

Tapentadol: The synthesis of Tapentadol, a centrally acting analgesic, involves the creation of a key intermediate with specific stereocenters. researchgate.net While various synthetic routes exist, the use of chiral precursors is a common strategy. google.com Although direct use of (R)-2-(Methylamino)butan-1-ol hydrochloride is not explicitly detailed, its structural analog, (S)-1-(dimethylamino)-2-methylpentan-3-one, is utilized in a Grignard reaction to produce a key intermediate for Tapentadol. google.com This highlights the importance of chiral amino compounds in constructing the core of such drugs.

Venlafaxine: The antidepressant Venlafaxine is another example where asymmetric synthesis is crucial. asianpubs.orggoogle.com The synthesis of Venlafaxine intermediates has been achieved through various methods, including those that establish the desired stereochemistry early in the synthetic sequence. researchgate.net The structural framework of (R)-2-(Methylamino)butan-1-ol hydrochloride makes it a plausible, though not explicitly documented, starting material for the construction of chiral intermediates leading to Venlafaxine.

Duloxetine: The synthesis of the antidepressant Duloxetine also involves a chiral amino alcohol intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. This intermediate has been successfully synthesized using biocatalytic methods with high enantiomeric excess. nih.gov This demonstrates the utility of chiral amino alcohols in the synthesis of this class of drugs.

Contribution to the Stereoselective Construction of Amino Alcohol-Based Therapeutics

Chiral amino alcohols are fundamental components of many therapeutic agents. nih.gov Their stereoselective synthesis is a key area of research in medicinal chemistry. researchgate.netnih.gov Recent advancements have focused on developing efficient and environmentally friendly methods for their preparation. nih.gov The inherent chirality of (R)-2-(Methylamino)butan-1-ol hydrochloride allows it to be a direct contributor to the stereoselective construction of more complex amino alcohol-based therapeutics. Its functional groups provide handles for further chemical modification and elaboration, enabling the synthesis of a diverse array of drug candidates with controlled stereochemistry.

Foundation for Diverse Heterocyclic and Acyclic Derivatives

Beyond its role in the synthesis of specific drug classes, (R)-2-(Methylamino)butan-1-ol hydrochloride serves as a versatile foundation for the creation of a wide range of both cyclic and open-chain molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, allows for a multitude of chemical transformations. This enables its incorporation into various molecular scaffolds, leading to the development of novel compounds with potential applications in materials science, catalysis, and agrochemicals.

Synthesis of Hydroxy-Aliphatic Substituted Phenyl Aminoalkyl Ether Derivatives

The synthesis of hydroxy-aliphatic substituted phenyl aminoalkyl ether derivatives is an area of interest in medicinal chemistry due to the prevalence of this motif in pharmacologically active compounds. While direct literature examples detailing the use of (R)-2-(Methylamino)butan-1-ol hydrochloride for this specific class of compounds are not prevalent, its structure lends itself to well-established synthetic methodologies for creating such derivatives.

A plausible synthetic route would involve the O-alkylation of a substituted phenol (B47542) with a derivative of (R)-2-(Methylamino)butan-1-ol. The hydroxyl group of the butanol derivative would first need to be converted into a good leaving group, such as a tosylate or a halide. The protected amine of the butanol derivative would then allow for the nucleophilic substitution reaction with the phenoxide, followed by deprotection to yield the final phenyl aminoalkyl ether. The stereochemistry of the (R)-enantiomer would be preserved throughout this process, leading to the formation of an enantiomerically pure product.

A general reaction scheme is presented below:

Protection of the amine: The secondary amine of (R)-2-(Methylamino)butan-1-ol is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction in the subsequent step.

Activation of the hydroxyl group: The primary alcohol is converted to a better leaving group (e.g., tosylate, mesylate, or halide).

Williamson Ether Synthesis: The resulting compound is reacted with a substituted phenol in the presence of a base to form the ether linkage.

Deprotection: The protecting group on the amine is removed to yield the final hydroxy-aliphatic substituted phenyl aminoalkyl ether derivative.

The utility of amino alcohols in similar syntheses has been demonstrated, such as in the preparation of 2-[4-[3-(methylamino)-1-phenylpropoxy]phenyl]ethanol;hydrochloride. google.com This highlights the general applicability of this class of compounds as intermediates for these targets.

Preparation of Structurally Analogous Amino Alcohol Scaffolds

(R)-2-(Methylamino)butan-1-ol hydrochloride serves as a versatile scaffold for the synthesis of other chiral amino alcohols. Modifications can be introduced at the amine, the alkyl backbone, or the alcohol moiety to generate a library of structurally diverse compounds for various applications, including as chiral auxiliaries or as key fragments for the synthesis of natural products and pharmaceuticals.

One common transformation is the N-alkylation or N-arylation of the secondary amine to produce a range of substituted amino alcohols. Alternatively, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as chain extension or the introduction of other functional groups.

The synthesis of chiral amino alcohols is a well-developed field, with various methods providing high yields and stereoselectivity. For instance, the reduction of α-amino acids is a common route to β-amino alcohols. While (R)-2-(Methylamino)butan-1-ol is not directly synthesized this way, the methodologies are transferable for creating its analogs. For example, the reduction of N-protected α-amino acids using reagents like lithium aluminum hydride or borane (B79455) complexes can produce the corresponding amino alcohols with high fidelity.

Table 1: Examples of Synthesized Chiral Amino Alcohols and their Precursors

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| D-2-Aminobutyric acid | Lithium aluminium tetrahydride | (R)-(-)-2-Amino-1-butanol | 61 | >99 | chemicalbook.com |

| (R)-3-aminobutanoic acid | Sodium aluminum hydride | (R)-3-aminobutan-1-ol | 61-67 | 100 | vcu.edu |

| 1-hydroxybutan-2-one | Engineered Amine Dehydrogenase | (S)-2-aminobutan-1-ol | ~60 | >99 | nih.gov |

The data in Table 1, although for similar or isomeric compounds, illustrates the high yields and excellent stereocontrol that can be achieved in the synthesis of chiral amino alcohols, suggesting that modifications of (R)-2-(Methylamino)butan-1-ol would proceed with similar efficiency.

Formation of Bridged and Spirocyclic Systems

The bifunctional nature of (R)-2-(Methylamino)butan-1-ol hydrochloride makes it a promising precursor for the construction of more complex molecular architectures, such as bridged and spirocyclic systems. These motifs are of great interest in drug discovery as they can impart conformational rigidity and novel three-dimensional shapes to molecules.

A potential strategy to form a bridged system would involve an intramolecular cyclization. For instance, after suitable modification of the butanol backbone to introduce another reactive functional group, the amino and hydroxyl groups could participate in a cascade reaction to form a bicyclic structure.

For the synthesis of spirocyclic compounds, (R)-2-(Methylamino)butan-1-ol could be incorporated into a ring, and a subsequent intramolecular reaction could form a second ring sharing a common carbon atom. For example, the amino alcohol could be used to open a cyclic anhydride, and the resulting amic acid could be induced to cyclize, forming a spiro-lactone or lactam. While direct examples using (R)-2-(Methylamino)butan-1-ol are scarce, the synthesis of spirocyclic systems from other building blocks is well-documented. For instance, the Paterno-Buchi reaction of cyclic ketones with maleic acid derivatives has been used to create functionalized spirocyclic oxetanes. bath.ac.ukrsc.org Similarly, the ring contraction of fused 2H-pyran-2-ones has been shown to produce highly functionalized spirocyclic butenolides. hilarispublisher.com

The synthesis of a 7,6-spirocyclic imine with a butenolide ring, a partial structure of a marine toxin, further demonstrates the feasibility of constructing such complex spiro-systems. nih.gov These examples provide a conceptual framework for how (R)-2-(Methylamino)butan-1-ol hydrochloride could be elaborated into novel spirocyclic structures, offering a pathway to new chemical entities with potential biological activity.

Analytical and Spectroscopic Methodologies for Stereochemical Characterization in Research

Determination of Enantiomeric Purity

Enantiomeric purity, a measure of the prevalence of one enantiomer over its mirror image, is a crucial parameter in the synthesis and application of chiral compounds. Various chromatographic and spectroscopic methods are utilized to quantify the enantiomeric excess (ee) of (R)-2-(Methylamino)butan-1-ol HCl.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of amino alcohols like (R)-2-(Methylamino)butan-1-ol, polysaccharide-based CSPs are highly effective. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series) can offer excellent resolution. uvison.comyakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Given that (R)-2-(Methylamino)butan-1-ol is a secondary amine, crown ether-based CSPs (e.g., CROWNPAK®) also present a viable option. hplc.euchiraltech.com These phases are particularly effective for separating compounds with primary or secondary amine groups near the chiral center, typically using an acidic mobile phase to ensure the analyte is in its protonated, ammonium form.

A typical method for a related chiral amine might involve a normal-phase mobile phase, such as a mixture of hexane and an alcohol modifier like ethanol or isopropanol, often with a small amount of an amine additive to improve peak shape. The choice of mobile phase composition is critical for optimizing the separation by balancing retention and enantioselectivity. csfarmacie.cz

| Parameter | Exemplary Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (t_R) of (R)-enantiomer | ~8.5 min |

| Retention Time (t_R) of (S)-enantiomer | ~10.2 min |

| Resolution (R_s) | > 2.0 |

Note: The data in this table are representative examples for the chiral separation of a secondary amino alcohol and are intended for illustrative purposes.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another highly sensitive method for determining enantiomeric purity, particularly for volatile compounds. For non-volatile or highly polar molecules like amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance.

The hydroxyl and secondary amine groups of (R)-2-(Methylamino)butan-1-ol can be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA). This reaction converts the polar groups into less polar, more volatile trifluoroacetyl esters and amides, making the compound suitable for GC analysis.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives, such as permethylated beta-cyclodextrin, are common CSPs for this purpose. The chiral cavities of the cyclodextrin molecules provide a stereospecific environment where one enantiomer fits more favorably than the other, resulting in different retention times and enabling their separation. The high efficiency of capillary GC columns allows for excellent resolution and the accurate determination of enantiomeric ratios, even for trace impurities.

| Parameter | Exemplary Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Chiral Stationary Phase (CSP) | Permethylated β-cyclodextrin |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Initial 80°C, ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time of (R)-derivative | ~15.2 min |

| Retention Time of (S)-derivative | ~15.8 min |

Note: The data in this table are representative examples for the chiral GC separation of a derivatized amino alcohol and are intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents, such as chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These agents interact with the enantiomers in solution to form transient diastereomeric complexes. Since diastereomers have different physical properties, the nuclei of the analyte in these complexes experience different chemical environments, leading to separate signals in the NMR spectrum for each enantiomer.

For (R)-2-(Methylamino)butan-1-ol, a chiral lanthanide-based shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. Upon addition of the CSR to a solution of the analyte, the reagent coordinates to the lone pairs of the oxygen and nitrogen atoms. This interaction induces significant changes in the chemical shifts of the protons near the chiral center. Because the interaction forms diastereomeric complexes, the chemical shifts for the (R) and (S) enantiomers will be different, allowing for the integration of their respective signals to determine the enantiomeric excess. The magnitude of the separation between the signals (ΔΔδ) depends on the specific reagent, the analyte, and the solvent used.

Structural Elucidation and Confirmation

Advanced NMR Spectroscopy (¹H, ¹³C, 2D NMR)

Advanced NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the this compound molecule.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For (R)-2-(Methylamino)butan-1-ol, distinct signals are expected for the methyl group of the ethyl side chain, the methyl group on the nitrogen, the methylene protons, the methine proton at the chiral center, and the protons of the hydroxyl and amine groups. Spin-spin coupling between adjacent protons provides information on the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., whether it is part of a methyl, methylene, or methine group, and its proximity to electronegative atoms like oxygen and nitrogen).

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural assignments. A COSY spectrum shows correlations between coupled protons, confirming the H-C-C-H connectivities. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

| Assignment | ¹H NMR (ppm, Multiplicity, J in Hz) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (ethyl group) | ~0.9 (t, J=7.5) | ~10.5 |

| CH₂ (ethyl group) | ~1.5 (m) | ~24.0 |

| N-CH₃ | ~2.5 (s) | ~33.0 |

| CH (chiral center) | ~2.8 (m) | ~62.0 |

| CH₂OH | ~3.5 (dd, J=11.0, 5.0), ~3.7 (dd, J=11.0, 4.0) | ~65.0 |

| NH, OH | Variable, broad | - |

Note: The chemical shift values (δ) are approximate and can vary depending on the solvent and concentration. The HCl salt form will influence the shifts of protons near the amine group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion.

HRMS instruments can measure m/z values to four or more decimal places. This precision allows for the calculation of a unique elemental formula. The experimentally measured exact mass of the [M+H]⁺ ion for (R)-2-(Methylamino)butan-1-ol is compared to the theoretically calculated mass for its molecular formula, C₅H₁₄NO⁺. A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the compound's molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₃NO |

| Ion Formula | [C₅H₁₄NO]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 104.1070 u |

| Measured Exact Mass of [M+H]⁺ | 104.1068 u |

| Mass Error | < 2 ppm |

Note: The data presented are typical for HRMS analysis and serve as an illustrative example.

X-Ray Crystallography for Absolute Configuration Assignment and Conformation Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is definitive for determining the absolute configuration of chiral molecules and for analyzing their preferred conformations in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the intensities and positions of the diffracted spots, a detailed electron density map of the molecule can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography would unequivocally confirm the 'R' configuration at the stereocenter. This is achieved through the analysis of anomalous dispersion effects, which are subtle differences in the diffraction pattern that arise from the interaction of X-rays with the core electrons of the atoms. The Flack parameter is a key value derived from the data that indicates the correctness of the assigned absolute configuration.

Without experimental data from X-ray diffraction studies on this compound, any discussion on its specific crystallographic parameters, molecular conformation, and crystal packing would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule like (R)-2-(Methylamino)butan-1-ol, DFT provides profound insights into its electronic structure, which in turn dictates its reactivity and spectroscopic signatures.

Prediction of Reaction Pathways and Transition States in Synthetic Conversions

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the theoretical prediction of reaction pathways and the characterization of transient species such as transition states. In the context of synthetic conversions involving (R)-2-(Methylamino)butan-1-ol, either as a reactant or a chiral catalyst, DFT calculations can elucidate the step-by-step mechanism of a reaction.

For instance, in reactions where (R)-2-(Methylamino)butan-1-ol acts as a ligand for a metal catalyst, DFT can model the formation of the catalyst-substrate complex and the subsequent transformations. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. acs.orgacs.orgresearchgate.net These profiles are crucial for identifying the rate-determining step of a reaction and for understanding the factors that control its efficiency.

A representative application is in the study of N-alkylation reactions where an amino alcohol is reacted with another alcohol. DFT calculations can model the sequential steps of alcohol oxidation, imine formation, and subsequent reduction, providing activation energies for each transition state. acs.orgresearchgate.net

| Reaction Step | Species | Calculated Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (Alcohol + Amine) | 0.0 |

| 2 | Transition State 1 (Oxidation) | +25.4 |

| 3 | Intermediate 1 (Aldehyde + Amine) | +15.2 |

| 4 | Transition State 2 (Imine Formation) | +28.9 |

| 5 | Intermediate 2 (Imine) | +10.5 |

| 6 | Transition State 3 (Reduction) | +22.1 |

| 7 | Products (N-alkylated Amine) | -15.8 |

This table presents hypothetical DFT-calculated relative Gibbs free energies for the sequential steps in a representative N-alkylation reaction involving an amino alcohol. The values are illustrative of the insights gained from such computational studies.

Calculation of Spectroscopic Parameters for Structural Confirmation

DFT is also a powerful tool for predicting spectroscopic properties, which are vital for the experimental characterization and structural confirmation of molecules. By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data.

For (R)-2-(Methylamino)butan-1-ol, DFT calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach for NMR, can predict the ¹H and ¹³C chemical shifts. nih.govnih.govacs.org Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by re-evaluating the proposed structure. This synergy between computational prediction and experimental verification is a powerful strategy for unambiguous structure elucidation. researchgate.net

| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.55 | 3.60 | 65.8 | 66.5 |

| C2-H | 2.80 | 2.85 | 60.2 | 61.0 |

| C3-H₂ | 1.50 | 1.55 | 24.5 | 25.1 |

| C4-H₃ | 0.95 | 1.00 | 11.3 | 11.9 |

| N-H | 2.15 | 2.20 | - | - |

| N-CH₃ | 2.45 | 2.50 | 35.1 | 35.8 |

| O-H | 4.20 | 4.28 | - | - |

This table provides a hypothetical comparison of experimental and DFT-calculated NMR chemical shifts for (R)-2-(Methylamino)butan-1-ol. The calculated values are typically scaled to correct for systematic errors.

Conformational Analysis and Stereochemical Prediction

The chiral nature of (R)-2-(Methylamino)butan-1-ol means that its three-dimensional arrangement of atoms is critical to its function, particularly in asymmetric catalysis. Computational methods are instrumental in exploring the conformational landscape of this molecule and in predicting the stereochemical outcomes of reactions in which it participates.

Energy Minimization and Conformational Sampling of the Chiral Center

(R)-2-(Methylamino)butan-1-ol is a flexible molecule with several rotatable single bonds. This flexibility gives rise to a multitude of possible conformations, each with a different potential energy. Conformational analysis aims to identify the low-energy conformations that are most likely to be populated at a given temperature. libretexts.org

Computational techniques can systematically explore the conformational space by rotating the bonds and calculating the energy of each resulting structure. This process, often visualized through a potential energy surface, reveals the most stable staggered conformations and the higher-energy eclipsed conformations. wolfram.com For (R)-2-(Methylamino)butan-1-ol, a key aspect is the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups, which can significantly stabilize certain conformations.

| Conformation (Dihedral Angle C1-C2-N-C(Me)) | Relative Energy (kcal/mol) |

| Staggered (Anti, 180°) | 0.0 |

| Staggered (Gauche, 60°) | +0.9 |

| Staggered (Gauche, -60°) | +1.2 |

| Eclipsed (0°) | +4.5 |

| Eclipsed (120°) | +3.8 |

| Eclipsed (-120°) | +3.9 |

This table presents a representative conformational energy profile for the rotation around the C2-N bond in (R)-2-(Methylamino)butan-1-ol, as would be determined by computational energy minimization studies. The anti-conformation is typically the most stable.

Prediction of Diastereoselective and Enantioselective Outcomes in Reactions

When (R)-2-(Methylamino)butan-1-ol is used as a chiral auxiliary or as a ligand in an asymmetric catalyst, it creates a chiral environment that can favor the formation of one stereoisomer of the product over another. Computational modeling is a powerful tool for understanding and predicting these diastereoselective and enantioselective outcomes.